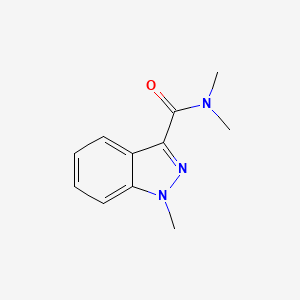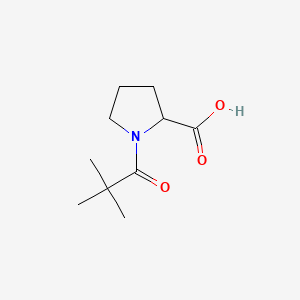
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Supramolecular Gelators and Non-Covalent Interactions
Research into N-(thiazol-2-yl)benzamide derivatives has shed light on their role as supramolecular gelators. The introduction of methyl functionality and the exploration of S⋯O interactions have been significant in understanding gelation behavior. Such studies have utilized crystal engineering approaches to elucidate the impact of these non-covalent interactions on gelation and non-gelation behaviors, revealing insights into the molecular assembly mechanisms in supramolecular chemistry (Yadav & Ballabh, 2020).
Heterocyclic Synthesis
The synthesis of thiophenylhydrazonoacetates has opened new avenues in heterocyclic synthesis, providing methodologies to generate a range of nitrogen-containing heterocycles. This work has implications for developing synthetic strategies that are fundamental to medicinal chemistry and materials science (Mohareb et al., 2004).
Coordination Complexes and Materials Science
Another area of application involves the synthesis of thiadiazolobenzamide derivatives and their coordination complexes with metals such as Ni and Pd. These complexes have been characterized and analyzed, contributing to the field of coordination chemistry and offering potential applications in materials science (Adhami et al., 2012).
Computational and Spectroscopic Studies
Computational and spectroscopic studies have also been conducted on related compounds to understand their structural and reactive properties. These studies provide valuable insights into the electronic structure and reactivity, contributing to the broader knowledge base necessary for designing new materials and molecules with specific properties (Odame et al., 2020).
特性
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13(2)17(11-22-19-8-9-20-22)21-18(23)15-5-3-14(4-6-15)16-7-10-24-12-16/h3-10,12-13,17H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGKMMWJULAHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Cyclopentyloxypyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2436652.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2436654.png)
![2-Cyclopropyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2436655.png)

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2436660.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2436662.png)


![4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2436666.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2436669.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436671.png)
![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2436672.png)